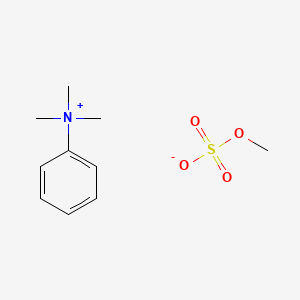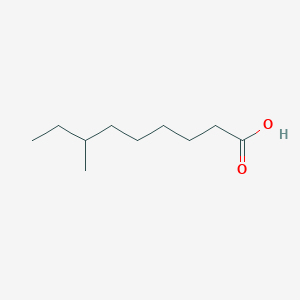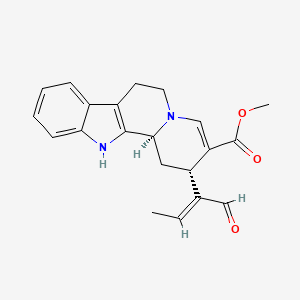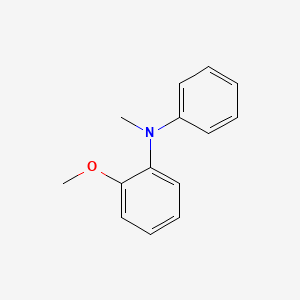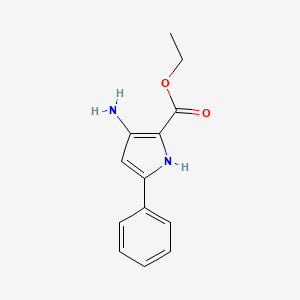
3-氨基-5-苯基-1H-吡咯-2-羧酸乙酯
描述
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
科学研究应用
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
Target of Action
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may have a similar mechanism of action.
Mode of Action
It is known that similar compounds can simultaneously donate and accept hydrogen bonds , which may influence their interaction with targets. This interaction could result in changes in the cellular environment, potentially leading to the compound’s biological effects .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may affect a broad range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that ethyl 3-amino-5-phenyl-1h-pyrrole-2-carboxylate may have diverse molecular and cellular effects .
Action Environment
It is known that the physical state and the nature of the substituents in the ring can influence the intermolecular interactions of similar compounds .
生化分析
Biochemical Properties
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of pyrrole derivatives, which are crucial in various metabolic pathways. The interactions between Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can influence gene expression by binding to DNA or RNA and modulating the activity of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is involved in various metabolic pathways, including those related to the synthesis and degradation of pyrrole derivatives. This compound interacts with enzymes and cofactors that facilitate its conversion into other metabolites, which can then participate in further biochemical reactions. The metabolic flux and levels of specific metabolites can be influenced by the presence of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The transport and distribution of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can influence its bioavailability and overall efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular function. The activity and function of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
化学反应分析
Types of Reactions
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole ring .
相似化合物的比较
Similar Compounds
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboxylate group.
Uniqueness
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and a phenyl group on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity.
属性
IUPAC Name |
ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKQRWPMVBJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444399 | |
| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-27-7 | |
| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



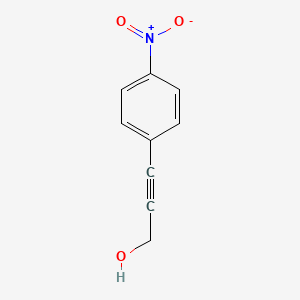
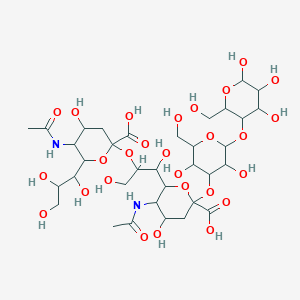


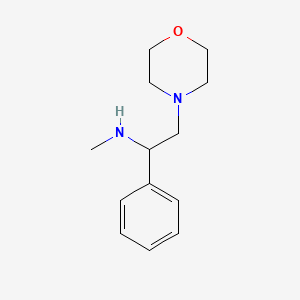

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)
